molecular formula C30H46O6 B1152509 1-Hydroxy-2-oxopomolic acid CAS No. 217466-37-0

1-Hydroxy-2-oxopomolic acid

Cat. No.: B1152509
CAS No.: 217466-37-0
M. Wt: 502.7 g/mol
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

1-Hydroxy-2-oxopomolic acid plays a significant role in biochemical reactions, particularly in inhibiting adipogenesis. It interacts with several key biomolecules, including peroxisome proliferator-activated receptor gamma (PPARγ), CCAAT-enhancer-binding protein alpha (C/EBPα), glucose transporter 4 (GLUT4), adiponectin, and fatty acid synthase (Fas) . These interactions result in the downregulation of adipogenic marker genes, thereby inhibiting the differentiation of preadipocytes into adipocytes .

Cellular Effects

This compound has been shown to influence various cellular processes. In 3T3-L1 preadipocytes, it significantly decreases lipid accumulation and the expression of adipogenic marker genes in a dose-dependent manner . This compound also affects cell signaling pathways by reducing the transcriptional activity of PPARγ and suppressing the expression of PPARγ and C/EBPα protein levels . Additionally, it impacts cellular metabolism by inhibiting the differentiation of adipocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with PPARγ and C/EBPα, leading to the downregulation of these transcription factors . By blocking the expression of PPARγ and C/EBPα, the compound inhibits the transcriptional activity of adipogenic genes, thereby preventing adipocyte differentiation . This mechanism highlights the compound’s potential as an anti-adipogenic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound demonstrates stability and maintains its inhibitory effects on adipogenesis during extended periods of in vitro studies . Long-term exposure to this compound results in sustained downregulation of adipogenic marker genes and reduced lipid accumulation in preadipocytes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound lead to a more pronounced inhibition of adipogenesis . At excessively high doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to adipogenesis. It interacts with enzymes and cofactors that regulate the differentiation of preadipocytes into adipocytes . By inhibiting key transcription factors like PPARγ and C/EBPα, the compound affects metabolic flux and reduces the levels of metabolites associated with adipogenesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it exerts its inhibitory effects on adipogenesis . The compound’s distribution within tissues is crucial for its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular cellular compartments, such as the nucleus, where it interacts with transcription factors like PPARγ and C/EBPα . This localization is mediated by targeting signals and post-translational modifications that ensure the compound reaches its site of action .

Scientific Research Applications

Anti-Adipogenic Effects

1-Hydroxy-2-oxopomolic acid exhibits significant anti-adipogenic properties. Research has demonstrated that it inhibits adipocyte differentiation by downregulating key adipogenic markers such as:

  • Peroxisome proliferator-activated receptor gamma (PPARγ)
  • CCAAT-enhancer-binding protein alpha (C/EBPα)
  • Fatty acid synthase (Fas)

In a study involving 3T3-L1 preadipocytes, this compound was shown to significantly reduce lipid accumulation in a dose-dependent manner. It suppressed the transcriptional activity of PPARγ induced by troglitazone, a potent diabetes medication, indicating its potential as a therapeutic agent for obesity and metabolic disorders .

Anti-Diabetic Activity

The compound has also been evaluated for its anti-diabetic effects. In vitro studies have indicated that this compound demonstrates inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Its IC50 value was found to be lower than that of acarbose, a standard anti-diabetic drug. This suggests that it may be effective in managing postprandial blood glucose levels .

Hepatoprotective Properties

Research into the hepatoprotective effects of this compound has shown promise in mitigating liver damage induced by carbon tetrachloride (CCl4) in rat models. The compound contributed to enhancing the hepatic antioxidant defense system, thereby reducing oxidative stress and liver injury .

Cosmetic Applications

While not extensively documented, the potential use of this compound in cosmetic formulations can be inferred from its structural similarity to other hydroxy acids known for their skin benefits. Hydroxy acids are commonly used in dermatology for their exfoliating properties and ability to improve skin texture and appearance . Future studies could explore the incorporation of this compound into skincare products.

Structural Insights and Chemical Properties

This compound has the chemical formula C30H46O6 and is classified as a triterpenoid. Its structure allows it to interact with various biological pathways, making it a candidate for further pharmacological exploration .

Data Table: Summary of Biological Activities

ActivityMechanism of ActionReference
Anti-AdipogenicInhibits PPARγ and C/EBPα expression
Anti-DiabeticInhibits α-glucosidase activity
HepatoprotectiveEnhances antioxidant defense against CCl4 damage
Cosmetic PotentialPossible skin benefits similar to hydroxy acids

Case Studies and Future Research Directions

Several case studies have been conducted to investigate the applications of this compound:

  • Adipocyte Differentiation Study : This study demonstrated the compound's ability to inhibit fat cell formation, suggesting its potential as an obesity treatment.
  • Diabetes Management Research : Ongoing studies are assessing the efficacy of this compound in clinical settings for managing diabetes through glycemic control.
  • Hepatoprotection Trials : Further research is needed to evaluate its effectiveness in human subjects suffering from liver diseases.

Biological Activity

1-Hydroxy-2-oxopomolic acid (HOA) is a triterpenoid compound that has garnered attention for its significant biological activities, particularly in the context of metabolic regulation and potential therapeutic applications in obesity and diabetes. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound is noted for its role in inhibiting adipogenesis, which is the process of cell differentiation into adipocytes (fat cells). Key biochemical interactions include:

  • Targets :
    • Peroxisome proliferator-activated receptor gamma (PPARγ)
    • CCAAT-enhancer-binding protein alpha (C/EBPα)
    • Glucose transporter 4 (GLUT4)
    • Fatty acid synthase (Fas)

These interactions lead to significant metabolic effects, particularly in the regulation of lipid metabolism and glucose homeostasis .

Cellular Effects

In vitro studies have demonstrated that HOA significantly decreases lipid accumulation in 3T3-L1 preadipocytes. The compound reduces the expression of various adipogenic marker genes in a dose-dependent manner. Notably, it inhibits:

  • Lipid Accumulation : HOA leads to a marked decrease in lipid droplet formation.
  • Adipogenic Markers : Downregulation of genes such as PPARγ, C/EBPα, GLUT4, and fatty acid synthase has been observed .

Molecular Mechanism

The molecular mechanism by which HOA exerts its biological effects primarily involves its binding to PPARγ and C/EBPα. This interaction results in the downregulation of these transcription factors, which are crucial for adipocyte differentiation and function. The following pathways are notably affected:

  • Inhibition of Adipocyte Differentiation : HOA blocks the transcriptional activity of PPARγ induced by agents like troglitazone.
  • Reduction of Adipocytokines : By inhibiting PPARγ and C/EBPα expression, HOA reduces the secretion of various adipocytokines involved in metabolic disorders .

Inhibitory Activity Against Enzymes

HOA has been shown to possess potent inhibitory activity against α-glucosidase, with an IC50 value of 192.1 ± 13.81 μM, outperforming acarbose, a common antidiabetic drug. This suggests potential applications in managing postprandial hyperglycemia .

Case Studies

  • Anti-Adipogenic Effects : A study focused on HOA isolated from Agrimonia pilosa demonstrated its effectiveness in inhibiting adipocyte differentiation and lipid accumulation in preadipocytes. The findings indicate that HOA could be beneficial for preventing obesity-related conditions .
  • Cancer Cell Growth Inhibition : Research indicates that HOA also exhibits cytotoxic effects against various cancer cell lines, including B16 melanoma and HL60 human leukemia cells, suggesting its potential as an anticancer agent .

Summary of Biological Activities

ActivityEffectReference
Inhibition of AdipogenesisDecreased lipid accumulation
α-Glucosidase InhibitionIC50 = 192.1 μM
CytotoxicityInduces apoptosis in cancer cells

Properties

IUPAC Name

(1R,2R,4aS,6aS,6aS,6bR,8aS,10R,12S,12aR,14bS)-1,10,12-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-19,21-23,32-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18+,19+,21-,22+,23-,26-,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLIMTVKFVIDFU-PAZRJNPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(=O)C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4([C@@H](C(=O)[C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological activity of 1-Hydroxy-2-oxopomolic acid?

A1: this compound, a pentacyclic triterpenoid, has shown promising inhibitory activity against α-glucosidase in vitro []. This enzyme plays a crucial role in carbohydrate digestion by breaking down starch and disaccharides into glucose. Inhibiting α-glucosidase can help regulate blood sugar levels, making this compound a potential candidate for further research in the context of type 2 diabetes.

Q2: Where has this compound been found in nature?

A2: This compound has been isolated from Leucosidea sericea [], also known as "oldwood", a plant traditionally used in Southern Africa for medicinal purposes. Additionally, a closely related compound, 1beta-Hydroxy-2-oxopomolic acid, has been isolated from Rosa woodsii []. This finding suggests that this class of compounds may be present in other plant species as well, opening avenues for exploring their potential bioactivities and applications.

Q3: Is there any information available about the structure of this compound?

A3: While the provided research excerpts do not provide detailed spectroscopic data for this compound, its structure has been elucidated through high-resolution mass spectrometry and nuclear magnetic resonance data []. This information can be valuable for further studies aiming to understand its structure-activity relationships and develop potential derivatives.

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